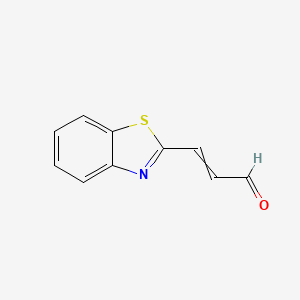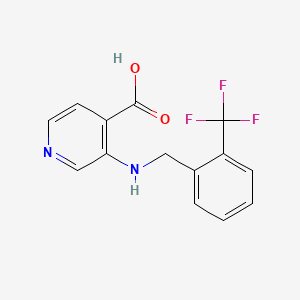
1-Oxo Colterol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo Colterol-d9, also known as 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone-d9, is a deuterated analogue of 1-Oxo Colterol. It is a biochemical compound primarily used in proteomics research. The molecular formula of this compound is C12H8D9NO3, and it has a molecular weight of 232.32 .
Preparation Methods
The synthesis of 1-Oxo Colterol-d9 involves the incorporation of deuterium atoms into the structure of 1-Oxo Colterol. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of 1-Oxo Colterol.
Deuteration: Deuterium atoms are introduced into the molecule through specific chemical reactions, often involving deuterated reagents.
Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuteration and purity.
Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet commercial demands. These methods emphasize efficiency, cost-effectiveness, and adherence to safety regulations.
Chemical Reactions Analysis
1-Oxo Colterol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo Colterol-d9 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the identification and quantification of compounds.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of drugs.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Oxo Colterol-d9 involves its interaction with specific molecular targets and pathways. As a deuterated analogue, it exhibits similar biological activity to 1-Oxo Colterol but with altered pharmacokinetic properties due to the presence of deuterium atoms. These changes can affect the compound’s absorption, distribution, metabolism, and excretion, making it a valuable tool in drug development and metabolic studies.
Comparison with Similar Compounds
1-Oxo Colterol-d9 is unique due to its deuterated nature, which distinguishes it from non-deuterated analogues like 1-Oxo Colterol. Similar compounds include:
1-Oxo Colterol: The non-deuterated version, which has similar biological activity but different pharmacokinetic properties.
The uniqueness of this compound lies in its enhanced stability and altered metabolic profile, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanone |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,13-15H,7H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
RNGOPMBKNLMANA-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


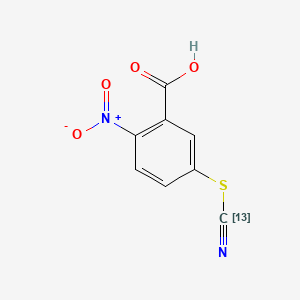
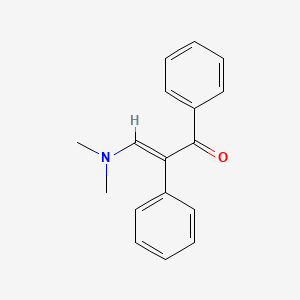
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)

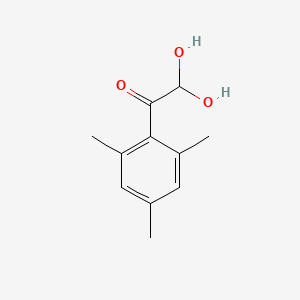
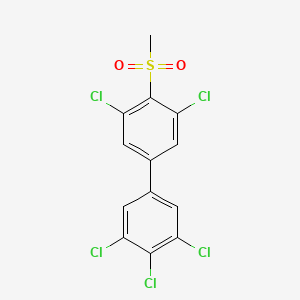

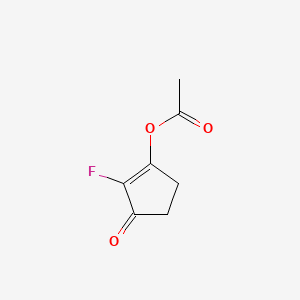

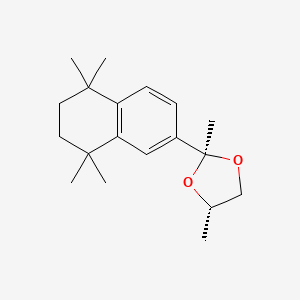
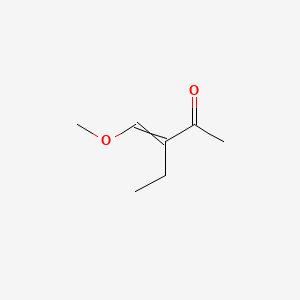
![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)
